5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
CAS No.:
Cat. No.: VC13772751
Molecular Formula: C9H8BrN3O3
Molecular Weight: 286.08 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one -](/images/structure/VC13772751.png)
Specification
Molecular Formula | C9H8BrN3O3 |
---|---|
Molecular Weight | 286.08 g/mol |
IUPAC Name | 5-bromo-1,3-dimethyl-6-nitrobenzimidazol-2-one |
Standard InChI | InChI=1S/C9H8BrN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 |
Standard InChI Key | KSBADKLBNVEZNI-UHFFFAOYSA-N |
SMILES | CN1C2=CC(=C(C=C2N(C1=O)C)Br)[N+](=O)[O-] |
Canonical SMILES | CN1C2=CC(=C(C=C2N(C1=O)C)Br)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Configuration
The benzimidazole scaffold of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one features a fused bicyclic system comprising a benzene ring and an imidazole ring. Key substituents include:
-
Bromine at position 5, enhancing electrophilic reactivity.
-
Nitro group at position 6, contributing to electron-withdrawing effects.
-
Methyl groups at positions 1 and 3, influencing steric and electronic properties.
The molecular structure was confirmed via spectroscopic methods such as NMR and NMR, though specific spectral data for this compound remain unpublished . Comparative analysis with structurally similar benzimidazoles, such as 6-bromo-1-methyl-1H-benzo[d]imidazole (CAS 53484-16-5), reveals that the nitro group at position 6 likely reduces basicity compared to non-nitrated analogs.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.08212 g/mol |
CAS Number | 24786-51-4 |
Synthesis and Preparation Strategies
Synthetic routes for 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one are inferred from methodologies applied to analogous compounds. A plausible approach involves:
Nitration and Bromination Sequence
-
Nitration: Introducing the nitro group at position 6 via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
-
Bromination: Electrophilic bromination using or (N-bromosuccinimide) in a polar solvent (e.g., DMF) at 50–60°C.
-
Methylation: Quaternization of the imidazole nitrogen using methyl iodide () in the presence of a base (e.g., K₂CO₃).
Industrial-Scale Optimization
Continuous flow reactors and automated systems could enhance yield and purity, as demonstrated in the production of 6-bromo-1-methyl-1H-benzo[d]imidazole. Challenges include controlling regioselectivity during nitration and minimizing byproducts such as di-substituted analogs.
Property | Inferred Value |
---|---|
Density | ~1.6–1.8 g/cm³ |
Flash Point | >200°C (estimated) |
Crystallographic and Spectroscopic Characterization
X-ray crystallography of related compounds, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, reveals monoclinic crystal systems with space group and unit cell parameters Å, Å, Å . Similar methodologies could resolve the crystal structure of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, elucidating hydrogen bonding networks and packing motifs.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s nitro and bromine groups make it a versatile precursor for synthesizing kinase inhibitors and antiviral agents. For example, substituting the nitro group with amines could yield bioactive derivatives.
Materials Science
Benzimidazole derivatives are explored as organic semiconductors and corrosion inhibitors. The electron-withdrawing nitro group may enhance charge transport properties in electronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume